

Determination of Triazophos Residues in Soil using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Triazophos-d5	
Cat. No.:	B15558740	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative determination of Triazophos residues in soil samples using a robust and sensitive analytical method based on isotope dilution mass spectrometry. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of a stable isotopically labeled internal standard, **Triazophos-d5**, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for routine monitoring of Triazophos in environmental soil samples and for residue studies in agricultural settings.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematicide used to control a variety of pests in crops such as cotton, rice, and vegetables.[1][2][3] Due to its potential toxicity and persistence in the environment, monitoring its residues in soil is crucial for assessing environmental contamination and ensuring food safety. Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes an isotopically labeled version of the analyte as an internal standard.[4][5][6] This approach effectively compensates



for sample loss during preparation and for matrix-induced signal suppression or enhancement during analysis, leading to more reliable and reproducible results.

This application note details a validated method for the determination of Triazophos in soil, providing a comprehensive protocol from sample preparation to data analysis.

Experimental Protocol



- Triazophos (PESTANAL®, analytical standard)
 - Triazophos-d5 (phenyl-d5) internal standard
- Solvents (Pesticide residue grade or equivalent):
 - Acetonitrile

Standards:

- n-Hexane
- Acetone
- Methanol
- Ethyl acetate
- Reagents:
 - Anhydrous Magnesium Sulfate (MgSO₄)
 - Sodium Chloride (NaCl)
 - Trisodium Citrate dihydrate
 - Disodium Hydrogen Citrate sesquihydrate
 - Primary Secondary Amine (PSA) sorbent



- C18 sorbent
- Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented soils)
- · Deionized water
- 50 mL polypropylene centrifuge tubes
- 2 mL and 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm)

Standard Solution Preparation

- Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Triazophos and Triazophos-d5 in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Triazophos by serial dilution of the stock solution with acetonitrile.
- Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of Triazophos-d5 in acetonitrile.

Sample Preparation (Modified QuEChERS Method)

- Soil Sampling and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh. Homogenize the sieved soil before taking a subsample for extraction.
- Extraction:
 - Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
 - Add 100 μL of the 10 μg/mL Triazophos-d5 internal standard spiking solution.
 - Add 10 mL of acetonitrile.



- Cap the tube tightly and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - \circ Take an aliquot of the cleaned supernatant and filter it through a 0.22 μ m syringe filter into a GC vial.
 - The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)

- Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.
- · GC Conditions:
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - o Inlet: Splitless mode, 280 °C.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.



 Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min).

Injection Volume: 1 μL.

MS/MS Conditions:

o Ionization Mode: Electron Ionization (EI) at 70 eV.

• Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

The following MRM transitions are recommended for the analysis of Triazophos and its internal standard. The collision energies should be optimized for the specific instrument being used.

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Triazophos	257.0	162.0	134.0
Triazophos-d5	262.0	167.0	139.0

Note: The MRM transitions for **Triazophos-d5** are inferred based on a +5 Da shift from the native compound and may require optimization.

Data Presentation

The performance of this method has been validated, and the following table summarizes the key quantitative data.

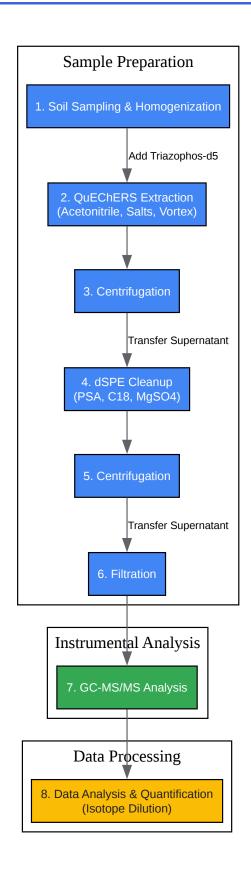


Parameter	Result	
Linearity (R²)	> 0.99	
Limit of Detection (LOD)	0.5 - 1.5 μg/kg	
Limit of Quantitation (LOQ)	1.5 - 5.0 μg/kg	
Recovery (at 10, 50, and 100 μg/kg)	85 - 110%	
Precision (RSD, %)	< 15%	
Matrix Effect (%)	-10 to +10% (with isotope dilution correction)	

These values are representative and may vary slightly depending on the soil matrix and instrument performance.

Visualizations Experimental Workflow



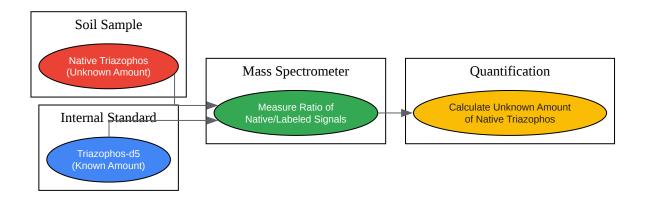


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Caption: Workflow for Triazophos residue analysis in soil.



Isotope Dilution Quantification Principle



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Caption: Principle of isotope dilution for quantification.

Conclusion

The described method provides a reliable and accurate approach for the determination of Triazophos residues in soil. The use of a modified QuEChERS protocol ensures efficient extraction, while isotope dilution with GC-MS/MS analysis provides high sensitivity and selectivity, minimizing matrix interference. This protocol is well-suited for researchers and scientists in the fields of environmental monitoring, food safety, and agricultural sciences.

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